

What are the chemical properties of Boc-3-Nitro-L-Phenylalanine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Boc-3-Nitro-L-Phenylalanine**

Cat. No.: **B558683**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **Boc-3-Nitro-L-Phenylalanine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butyloxycarbonyl-3-nitro-L-phenylalanine (**Boc-3-Nitro-L-Phenylalanine**) is a crucial unnatural amino acid derivative utilized extensively in peptide synthesis and medicinal chemistry.^[1] Its structure incorporates the acid-labile Boc protecting group, essential for controlled, stepwise peptide elongation, and a nitro moiety on the phenyl ring.^{[1][2]} This nitro group acts as an electron-withdrawing feature that can modulate a peptide's conformation, stability, and biological interactions.^{[1][2]} Furthermore, it serves as a synthetic handle for further chemical modifications, such as reduction to an amine, enabling the creation of diverse molecular structures.^[2] This guide provides a comprehensive overview of its chemical properties, experimental protocols for its use, and key applications in research and development.

Chemical and Physical Properties

Boc-3-Nitro-L-Phenylalanine is a white, solid powder under standard conditions.^{[3][4]} It is a key building block in solid-phase peptide synthesis (SPPS), valued for its stability and compatibility with various coupling reagents.^[3] While extensive experimental data on some physical properties are not publicly available, a combination of supplier specifications and computational predictions provides a detailed profile of the compound.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of **Boc-3-Nitro-L-Phenylalanine**. It is important to distinguish between experimentally confirmed data from suppliers and computationally predicted values.

Property	Value	Source	Notes
IUPAC Name	(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid	PubChem[5]	-
Synonyms	Boc-L-Phe(3-NO ₂)-OH, Boc-3-nitro-L-Phe-OH, N-Boc-3-nitro-L-phenylalanine	Chem-Impex, PubChem[3][5]	-
CAS Number	131980-29-5	Chem-Impex[3]	-
Molecular Formula	C ₁₄ H ₁₈ N ₂ O ₆	Chem-Impex[3]	-
Molecular Weight	310.30 g/mol	PubChem[5]	-
Appearance	White powder	Chem-Impex[4]	-
Purity	≥99% (Chiral Purity), ≥94.0% (HPLC)	Chem-Impex, Thermo Scientific[3][6]	Supplier specific
Melting Point	Not available	-	Data for Boc-L-phenylalanine is 85-88 °C[7]
Boiling Point	506.9 ± 45.0 °C	ChemicalBook[8]	Predicted
Density	1.290 ± 0.06 g/cm ³	ChemicalBook[8]	Predicted
pKa	3.73 ± 0.10	ChemicalBook[8]	Predicted
Solubility	Insoluble in water	Fisher Scientific[7]	Data for Boc-L-phenylalanine
Storage Conditions	0-8 °C, Sealed in dry conditions	Chem-Impex, ChemicalBook[3][8]	-

Spectroscopic Data

While specific spectral datasets for **Boc-3-Nitro-L-Phenylalanine** are not widely published, supplier data confirms that the proton NMR spectrum is consistent with its structure.^[6] Based on the known structure and spectra of similar compounds like Boc-L-phenylalanine, the following characteristic signals can be expected:

- ¹H NMR:

- A large singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl (Boc) group.
- Multiplets in the aromatic region (approx. 7.5-8.2 ppm) for the protons on the 3-nitrophenyl ring.
- A multiplet for the alpha-proton (α -CH).
- Two diastereotopic protons for the beta-methylene group (β -CH₂), appearing as a multiplet.
- A broad singlet for the amide proton (NH).
- A broad singlet for the carboxylic acid proton (COOH).

- ¹³C NMR:

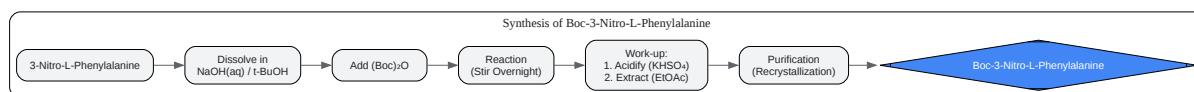
- Signals corresponding to the quaternary and methyl carbons of the Boc group.
- Signals for the carbonyl carbons of the Boc and carboxylic acid groups.
- Signals for the alpha- and beta-carbons.
- Distinct signals for the carbons of the 3-nitrophenyl ring.

Experimental Protocols

The following protocols are standard methodologies for the synthesis and application of Boc-protected amino acids and are directly applicable to **Boc-3-Nitro-L-Phenylalanine**.

Synthesis of Boc-3-Nitro-L-Phenylalanine

This protocol describes the N-protection of the free amino acid 3-Nitro-L-Phenylalanine using di-tert-butyl dicarbonate ((Boc)₂O), a widely adopted and safe method.[9]


Materials:

- 3-Nitro-L-Phenylalanine
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Sodium hydroxide (NaOH)
- tert-Butyl alcohol
- Water
- Pentane or Hexane
- Potassium hydrogen sulfate (KHSO₄)
- Ethyl acetate or Diethyl ether

Procedure:

- In a suitable reaction vessel, dissolve NaOH in water. Add 3-Nitro-L-Phenylalanine with stirring at room temperature.
- Dilute the mixture with tert-butyl alcohol to form a clear solution.
- Add (Boc)₂O dropwise to the stirred solution over 1 hour. A precipitate may form during the addition.
- Continue stirring the reaction mixture overnight at room temperature to ensure completion.
- Extract the reaction mixture with pentane or hexane to remove unreacted (Boc)₂O and byproducts.
- Cool the remaining aqueous layer in an ice bath and carefully acidify to a pH of 1-1.5 by adding a cold aqueous solution of KHSO₄.

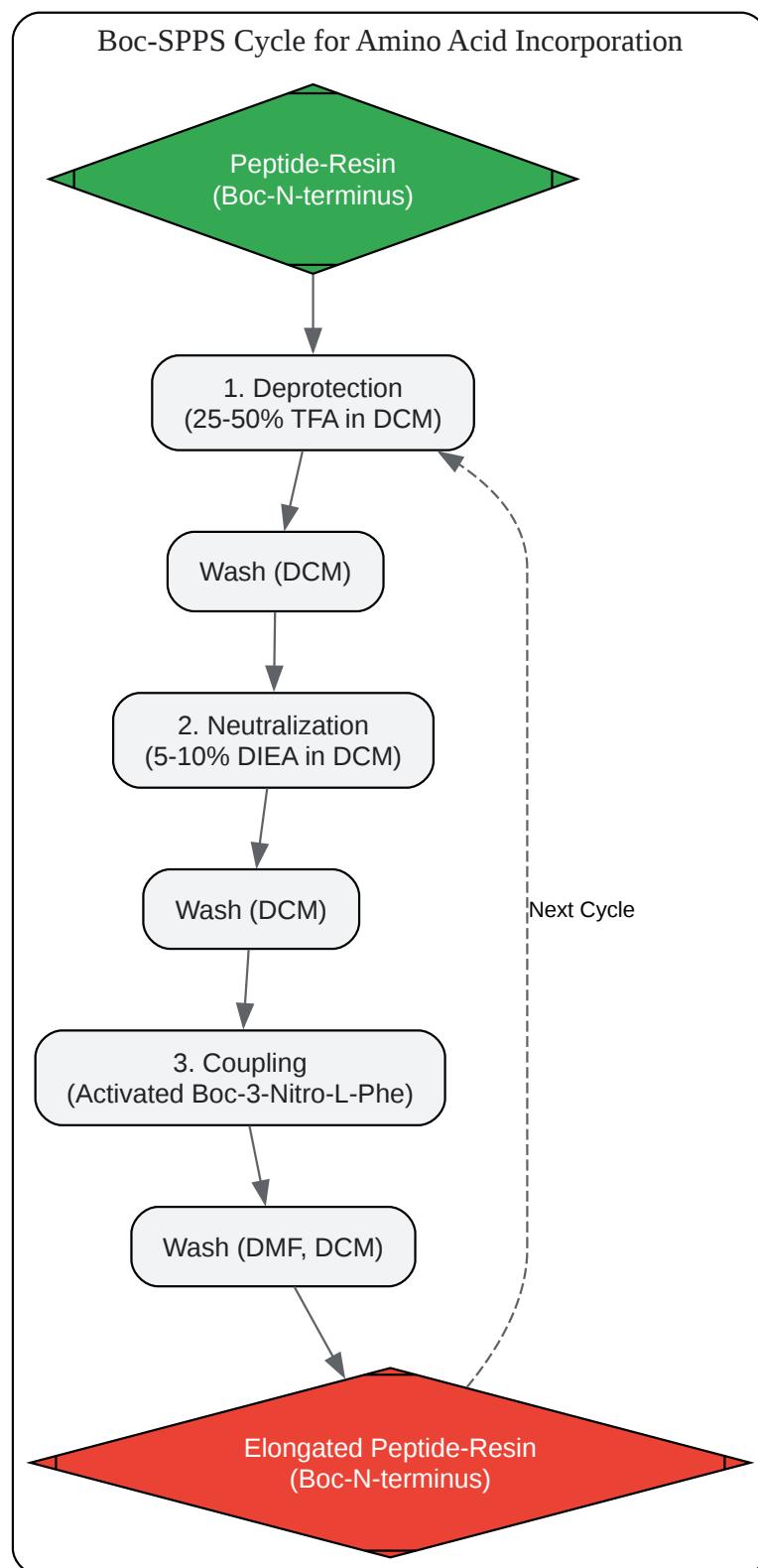
- Extract the resulting acidified mixture with ethyl acetate or diethyl ether.
- Combine the organic layers, dry over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate under reduced pressure to yield the crude product.
- Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure **Boc-3-Nitro-L-Phenylalanine** as a white solid.

[Click to download full resolution via product page](#)

*Synthesis Workflow for **Boc-3-Nitro-L-Phenylalanine**.*

Incorporation into a Peptide using Boc-SPPS

This protocol outlines a standard cycle for incorporating a Boc-protected amino acid into a growing peptide chain on a solid support (resin) using Boc Solid-Phase Peptide Synthesis (SPPS).[\[10\]](#)[\[11\]](#)


Materials:

- Peptide-resin with a free N-terminal amine
- **Boc-3-Nitro-L-Phenylalanine**
- Coupling Reagent: e.g., N,N'-Dicyclohexylcarbodiimide (DCC), HBTU, or HATU
- N,N-Diisopropylethylamine (DIEA)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)

- N,N-Dimethylformamide (DMF)

Procedure (One Coupling Cycle):

- Deprotection:
 - Swell the peptide-resin in DCM.
 - Treat the resin with a solution of 25-50% TFA in DCM for approximately 20-30 minutes to remove the N-terminal Boc group.[10]
 - Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc group byproducts.
- Neutralization:
 - Treat the resin with a solution of 5-10% DIEA in DCM for several minutes to neutralize the resulting N-terminal trifluoroacetate salt.[1]
 - Wash the resin thoroughly with DCM to remove excess base and its salt.
- Coupling:
 - In a separate vessel, pre-activate **Boc-3-Nitro-L-Phenylalanine** (typically 3-4 equivalents) with a coupling reagent like DCC in DCM or HBTU/DIEA in DMF.
 - Add the activated amino acid solution to the neutralized peptide-resin.
 - Agitate the mixture for 2-4 hours at room temperature to allow the coupling reaction to proceed to completion.
 - Monitor the reaction using a qualitative method like the Kaiser test to confirm the absence of free primary amines.[1]
- Washing:
 - Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts, yielding the elongated peptide-resin ready for the next cycle.

[Click to download full resolution via product page](#)*Workflow for Boc-SPPS.*

Boc Group Deprotection in Solution Phase

This protocol is for removing the Boc protecting group from a peptide in solution, often after synthesis and purification.

Materials:

- Boc-protected peptide containing a 3-nitro-L-phenylalanine residue
- Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
- Anhydrous Dichloromethane (DCM) or Dioxane
- Cold diethyl ether

Procedure:

- Dissolve the Boc-protected peptide in anhydrous DCM (for TFA deprotection) or anhydrous dioxane (for HCl deprotection).[\[12\]](#)
- Add TFA to a final concentration of 20-50% or add the 4M HCl in dioxane solution.[\[12\]](#)
- Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction's completion via an appropriate method (e.g., TLC or LC-MS).
- Upon completion, remove the solvent and excess acid in *vacuo*.
- Triturate the resulting residue with cold diethyl ether to precipitate the deprotected peptide as its corresponding salt (TFA or HCl salt).
- Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
[\[12\]](#)

Applications in Research and Drug Development

Boc-3-Nitro-L-Phenylalanine is a valuable tool for researchers in several fields:

- Peptide Synthesis: It is a fundamental building block for introducing non-standard residues into peptides. The nitro group can influence peptide structure and function, aiding in the

development of peptides with enhanced stability or receptor binding affinity.[1][3]

- **Drug Development:** In medicinal chemistry, it is used to design novel therapeutics, including enzyme inhibitors and modulators of biological pathways.[3] The unique electronic properties imparted by the nitro group are leveraged to explore new structure-activity relationships, particularly in oncology and neuropharmacology research.[3][4]
- **Bioconjugation and Chemical Modification:** The nitro group can be chemically reduced to an amino group, providing a reactive site for further functionalization. This allows for the attachment of fluorescent labels, imaging agents, or other molecules to a peptide, enhancing its utility as a research tool or therapeutic agent.[3]

Safety and Handling

While not classified as hazardous under GHS criteria, standard laboratory safety practices should be followed.[5]

- **Handling:** Use in a well-ventilated area. Avoid formation of dust and aerosols. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][12]
- **Storage:** Store in a tightly closed container in a dry, cool (0-8 °C), and well-ventilated place. [3][8]
- **Incompatibilities:** Avoid contact with strong oxidizing agents and strong acids.[12]
- **Decomposition:** Hazardous decomposition products include oxides of carbon and nitrogen. [12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Human Metabolome Database: ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000159) [hmdb.ca]
- 3. Decorating phenylalanine side-chains with triple labeled ¹³C/¹⁹F/²H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. BOC-D-3-NITROPHENYLALANINE(158741-21-0) ¹H NMR spectrum [chemicalbook.com]
- 6. Human Metabolome Database: ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000159) [hmdb.ca]
- 7. medchemexpress.com [medchemexpress.com]
- 8. H52058.06 [thermofisher.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [What are the chemical properties of Boc-3-Nitro-L-Phenylalanine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b558683#what-are-the-chemical-properties-of-boc-3-nitro-l-phenylalanine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com